2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide
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Overview
Description
This compound, with the chemical formula C₁₄H₁₃NO , belongs to the class of benzamides. Specifically, it is N-(4-methylphenyl)-benzamide . The structure features an oxadiazole ring and a phenylethyl group, making it intriguing for various applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps
Oxadiazole Formation: Start with 4-methylbenzohydrazide and react it with glyoxylic acid to form the oxadiazole ring.
Etherification: Introduce the phenylethyl group by reacting the oxadiazole intermediate with phenethyl bromide.
Amide Formation: Finally, amidate the resulting compound with benzoyl chloride to obtain the target compound.
Industrial Production:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Reduction: Reduction of the oxadiazole ring or other functional groups is also feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Alkyl halides or aryl halides.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular pathways.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-12-14-20(15-13-17)24-27-23(31-28-24)16-30-22-11-7-6-10-21(22)25(29)26-18(2)19-8-4-3-5-9-19/h3-15,18H,16H2,1-2H3,(H,26,29) |
InChI Key |
HRYBUGLSWPXKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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